Corymbosin

Übersicht

Beschreibung

Vorbereitungsmethoden

Corymbosin can be synthesized through both natural extraction and chemical synthesis methods. The natural extraction involves isolating the compound from plant sources such as Ballota glandulosissima and Vitex negundo . The chemical synthesis of this compound typically involves the use of precursor molecules and specific reaction conditions to form the desired compound. For instance, the synthesis of zinc oxide nanoparticles using this compound as a reducing and capping agent has been reported . The reaction conditions include the use of aqueous plant extracts, which act as reducing agents to convert metal ions into metal nanoparticles .

Analyse Chemischer Reaktionen

Corymbosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to inhibit chemical reactions by binding to chalcones, thereby preventing the formation of reactive oxygen species and reactive nitrogen species . This mechanism is believed to contribute to its hepatoprotective effects . Common reagents used in these reactions include metal ions and plant extracts, which facilitate the reduction and capping processes . The major products formed from these reactions include metal nanoparticles, such as zinc oxide nanoparticles .

Wissenschaftliche Forschungsanwendungen

Corymbosin has a wide range of scientific research applications. In chemistry, it is used as a reducing and capping agent for the synthesis of metal nanoparticles . In biology and medicine, this compound has shown significant antifungal, antibacterial, and anticancer activities . It has been evaluated for its potential to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and liver cancer . Additionally, this compound has been studied for its hepatoprotective effects, particularly in the context of drug-induced liver injury . In industry, this compound-mediated nanoparticles are being explored for their potential use in drug delivery systems .

Wirkmechanismus

The mechanism of action of Corymbosin involves its interaction with molecular targets such as chalcones and enzymes like CYP1A1, CYP1A2, and CYP1B1 . By binding to chalcones, this compound prevents the formation of reactive oxygen species and reactive nitrogen species, thereby exerting its hepatoprotective effects . Additionally, this compound has been shown to induce apoptosis in tumor cells, which contributes to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Corymbosin is unique due to its multifaceted bioactivity, including antifungal, antibacterial, and anticancer properties . Similar compounds include other flavonoids such as kumatakenin, pachypodol, and salvigenin, which also exhibit antifungal and anticancer activities . this compound stands out due to its ability to act as a reducing and capping agent in the synthesis of metal nanoparticles .

Biologische Aktivität

Corymbosin, a glucoside compound primarily isolated from the aerial parts of Ballota glandulosissima and Gardenia japonica, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

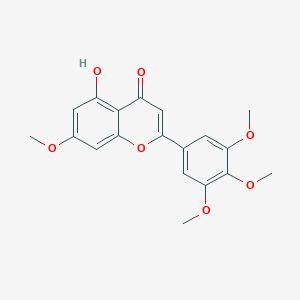

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, characterized by its ability to exhibit various biological activities. Its structure allows it to interact with biological systems effectively, contributing to its pharmacological potential.

Biological Activities

This compound has been investigated for several biological activities, including:

- Antiviral Activity : Research indicates that this compound possesses significant antiviral properties. A study demonstrated its efficacy against certain viruses using ELISA assays, highlighting its potential as a therapeutic agent in viral infections .

- Antifungal Activity : this compound exhibits antifungal effects, making it a candidate for treating fungal infections. It has shown effectiveness against various fungal strains, which is particularly relevant in the context of increasing antifungal resistance .

- Anthelmintic Activity : The compound has been noted for its anthelmintic properties against nematodes, suggesting potential applications in veterinary medicine and parasitology .

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral activity of this compound isolated from Tarenna asiatica, the compound was tested against viral strains using ELISA methods. The results indicated notable inhibition of viral replication, suggesting that this compound could be developed into an antiviral agent .

- Antifungal Testing : this compound was evaluated against several fungal pathogens. The findings revealed that it inhibited fungal growth effectively at varying concentrations, supporting its use as a natural antifungal agent .

- Anthelmintic Studies : In vitro studies demonstrated that this compound significantly reduced nematode viability, showcasing its potential in treating parasitic infections in livestock and pets .

Data Table: Biological Activities of this compound

| Activity | Source | Method of Evaluation | Findings |

|---|---|---|---|

| Antiviral | Tarenna asiatica | ELISA | Significant inhibition of viral replication |

| Antifungal | Various fungal strains | Growth inhibition assay | Effective at inhibiting fungal growth |

| Anthelmintic | Nematodes | In vitro viability test | Reduced nematode viability significantly |

The biological activities of this compound can be attributed to its interaction with cellular pathways and molecular targets. For instance, its antiviral effects may involve the inhibition of viral entry or replication within host cells. Similarly, the antifungal properties are likely due to disruption of fungal cell membranes or interference with metabolic pathways essential for fungal growth.

Eigenschaften

IUPAC Name |

5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCVGMVLNHYJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347298 | |

| Record name | Corymbosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-41-8 | |

| Record name | Corymbosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corymbosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is corymbosin and where is it found?

A1: this compound is a trivial name that has been used to describe two distinct natural products: a terpene glucoside originally isolated from Turbina corymbosa [, , ] and a flavone primarily found in Webera corymbosa [, ]. This has led to some confusion in the scientific literature. To avoid ambiguity, it is recommended to use the name "this compound" only for the more prevalent flavone compound, following the principle of priority similar to botanical nomenclature []. This flavone has been identified in at least 15 plant taxa, including Tarenna asiatica, Ballota saxatilis, Lonicera japonica, and Alibertia myrciifolia [, , , , ].

Q2: What are the reported biological activities of this compound (the flavone)?

A2: this compound has demonstrated interesting biological activities, including:

- Antiviral activity: this compound displays significant antiviral activity against both animal viruses (blue tongue and chikungunya) and plant viruses (papaya ring spot, sesbania mosaic, and common bean mosaic) [].

- Antioxidant activity: Benzene extracts of Tarenna asiatica containing this compound showed antioxidant potential in DPPH and ABTS radical scavenging assays, nitric oxide scavenging activity, and iron-induced lipid peroxidation assays [].

- Cytotoxic activity: this compound showed cytotoxic activity against specific cancer cell lines in vitro, although its potency varied depending on the cell line and assay used [].

Q3: What is the chemical structure of this compound (the flavone)?

A3: this compound is a flavone, specifically a 5-hydroxy-7,3',4'-trimethoxyflavone [, ].

Q4: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A4: While specific SAR studies focusing solely on this compound are limited in the provided literature, research on related flavonoids suggests that the position and type of substituents on the flavone backbone significantly influence their biological activities []. For example, in a study evaluating cytotoxicity, apigenin, another flavone, exhibited different potency compared to this compound, indicating that structural variations impact their interactions with biological targets [].

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A5: Researchers utilize a combination of techniques for the identification and quantification of this compound. These include:

- Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) is employed for analyzing essential oils from plants containing this compound []. Liquid chromatography-mass spectrometry (LC-MS) enables both qualitative and quantitative analysis of this compound and other flavonoids in plant extracts [].

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, are crucial for elucidating the structure of this compound [, ]. Ultraviolet-visible (UV) and infrared (IR) spectroscopy provide additional structural information and aid in compound identification [, ].

Q6: Are there any known glycosylated forms of this compound?

A6: Yes, several glycosylated derivatives of this compound, named corymbosins K1-K4, have been isolated from Knoxia corymbosa []. These compounds are characterized by the attachment of sugar moieties (allopyranose and glucopyranose) to the this compound core structure, with additional modifications like acetylation and acylation with caffeic and ferulic acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.